

HEPES sodium salt molecular weight and formula

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Compound of Interest

Compound Name: HEPES sodium

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An In-depth Technical Guide to **HEPES Sodium** Salt for Researchers, Scientists, and Drug Development Professionals

Introduction

HEPES sodium salt, the sodium salt of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic organic chemical buffering agent widely utilized in biochemical and biological research.[1] First described by Dr. Norman Good and his colleagues in 1966, HEPES is valued for its ability to maintain a stable physiological pH, typically within the range of 6.8 to 8.2.[1][2] Its pKa of approximately 7.5 at 25°C makes it an excellent choice for a multitude of applications, including cell culture, protein purification, enzyme assays, and molecular biology procedures.[3] This technical guide provides a comprehensive overview of **HEPES sodium** salt, including its molecular properties, detailed experimental protocols, and its role in cellular processes.

Core Properties and Data

HEPES sodium salt is a white crystalline powder that is highly soluble in water.[1][3] Its chemical structure features a piperazine ring, which provides the buffering capacity. A key advantage of HEPES is that it does not form significant complexes with most metal ions, making it a non-coordinating buffer suitable for use in solutions containing metal ions.[2]

Physicochemical Properties of HEPES Sodium Salt

Property	Value	References
Molecular Formula	C ₈ H ₁₇ N ₂ NaO ₄ S	[4]
Molecular Weight	260.29 g/mol	[3][5][6]
260.3 g/mol	[4][7]	
260.30 g/mol		
CAS Number	75277-39-3	[4][6]
Appearance	White crystalline powder	[1][3][6]
Purity	≥99%	[4]
≥99.5%		
Useful pH Range	6.8 – 8.2	[1][2][8]
pKa at 20°C	7.5	[6]
7.45 - 7.65	[9]	
pKa at 25°C	7.55	[1]
Solubility in Water	990 g/L	[6]

Experimental Protocols

Detailed methodologies for the preparation and use of **HEPES sodium** salt in various key laboratory applications are provided below.

Preparation of HEPES Buffer for Cell Culture

Maintaining a stable pH is critical for the successful cultivation of cells. HEPES is often added to cell culture media to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator.[10]

Protocol: Preparation of a 1 M HEPES Stock Solution

- Dissolution: Dissolve 238.3 g of HEPES free acid in 800 mL of distilled water.

- pH Adjustment: Adjust the pH to the desired value (typically 7.2 - 7.5) by adding 10 N NaOH dropwise while stirring.
- Final Volume: Bring the final volume to 1 L with distilled water.
- Sterilization: Sterilize the solution by filtration through a 0.22 μm filter.
- Storage: Store the 1 M stock solution at 4°C. For cell culture applications, the stock solution is typically diluted to a final concentration of 10-25 mM in the culture medium.[\[4\]](#)[\[10\]](#)

HEPES-Mediated Protein Transfection in Mammalian Cells

HEPES has been shown to enhance the efficiency of protein transfection into mammalian cells. The proposed mechanism involves the neutralization of protein charges by HEPES, facilitating their cellular internalization via endocytosis.[\[1\]](#)[\[6\]](#)

Protocol: Protein Transfection using HEPES

- Cell Plating: Plate 8×10^5 cells in a 6 cm dish and culture for 24 hours.
- Media Change: Replace the culture medium with 5 mL of Opti-MEM.
- Transfection Mixture Preparation: Mix 7 μg of the protein (e.g., antibody, recombinant protein) with 400 μL of a pure 20 mM HEPES solution (pH 7.4). Incubate for 15-30 minutes at room temperature.
- Transfection: Add the protein-HEPES mixture to the cultured cells.
- Incubation: Incubate the cells at 37°C for 4-24 hours.
- Analysis: The transfected protein can be detected within the cells using methods such as immunofluorescent staining or flow cytometry.[\[1\]](#)

Use of HEPES Buffer in Protein Purification

HEPES is a common buffering agent in protein purification protocols as it helps maintain protein stability and activity.[\[11\]](#) It can be used in various steps, including cell lysis, binding, and

elution during chromatography.[\[12\]](#)

Protocol: Preparation of a General Protein Purification Buffer

- Stock Solutions: Prepare 1 M stock solutions of HEPES-NaOH at the desired pH (e.g., 7.5), 5 M NaCl, and 0.5 M EDTA.
- Buffer Preparation: To prepare 1 L of a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM EDTA, combine the following:
 - 50 mL of 1 M HEPES-NaOH, pH 7.5
 - 30 mL of 5 M NaCl
 - 2 mL of 0.5 M EDTA
- Final Volume: Add distilled water to a final volume of 1 L. The buffer can be supplemented with other components like reducing agents (e.g., DTT) or protease inhibitors as needed.

HEPES Buffer in Enzyme Kinetics Assays

HEPES is often the buffer of choice for studying enzyme kinetics due to its minimal interaction with metal ions and its ability to maintain a stable pH in the optimal range for many enzymes.

[\[13\]](#)

Protocol: General Enzyme Assay using HEPES Buffer

- Reaction Cocktail Preparation: Prepare a reaction cocktail containing:
 - 100 mM HEPES buffer, pH 7.4
 - Other necessary components such as substrates (e.g., 2 mM PEP), cofactors (e.g., 2 mM MgCl_2 , 0.1 mM MnCl_2), and coupling enzymes.
- Assay Initiation: Equilibrate the reaction cocktail to the desired temperature (e.g., 32.5°C).
[\[14\]](#) Initiate the reaction by adding the enzyme sample.

- **Data Acquisition:** Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. The initial velocity of the reaction is then calculated from the linear portion of the progress curve.[15]

HEPES Buffer for RNA Electrophoresis

For the separation of long RNA molecules, a HEPES-based buffer system can provide improved resolution compared to traditional MOPS buffers.[16]

Protocol: Preparation of 50X HEPES/Triethanolamine (HT) Buffer

- **Mixing:** In a beaker, combine the required amount of triethanolamine with HEPES powder.
- **Dissolution:** Add high-quality deionized water to approximately 90% of the final volume and dissolve the reagents completely using a magnetic stirrer.
- **Final Volume:** Adjust the final volume with deionized water.
- **Gel and Running Buffer:** For electrophoresis, use a 1X concentration of the HT buffer for both the agarose gel and the running buffer.[16]

Signaling Pathways and Workflows

HEPES-Induced Lysosomal-Autophagic Gene Network

Recent studies have indicated that the addition of HEPES to cell culture media can activate a MiT/TFE-dependent lysosomal-autophagic gene network. This occurs through macropinocytic ingestion of HEPES, leading to altered lysosomal pH and the subsequent nuclear translocation of MiT/TFE transcription factors (TFEB, TFE3, and MITF). In the nucleus, these factors drive the expression of genes involved in lysosome biogenesis, autophagy, and the innate immune response.[2]

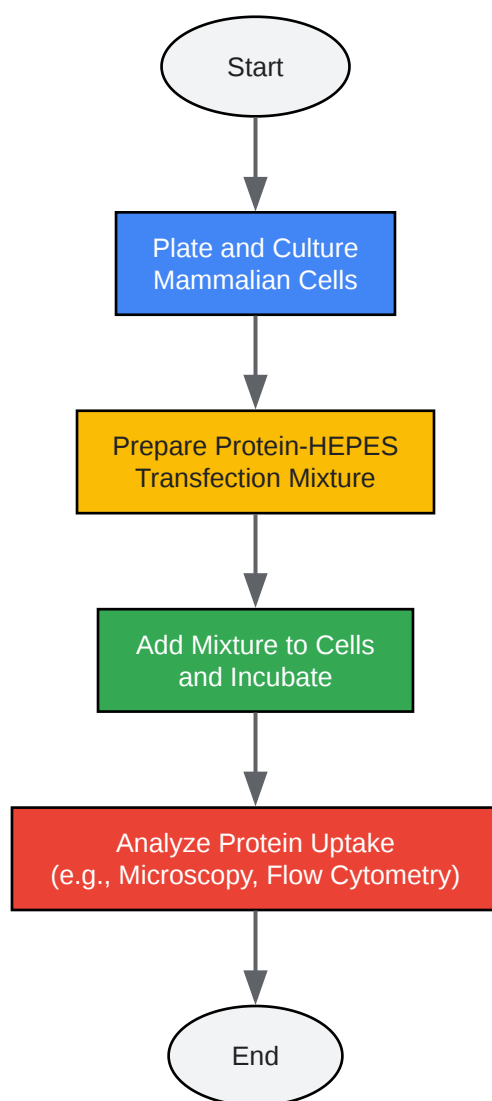


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Caption: HEPES-induced activation of the MiT/TFE lysosomal-autophagic pathway.

Experimental Workflow: HEPES-Mediated Protein Transfection

The process of using HEPES to facilitate the delivery of proteins into mammalian cells follows a straightforward workflow.



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Caption: Workflow for HEPES-mediated protein transfection into mammalian cells.

Conclusion

HEPES sodium salt is an indispensable tool in modern biological and biochemical research. Its robust buffering capacity in the physiological pH range, coupled with its chemical stability and minimal interference with biological processes, makes it a versatile reagent for a wide array of applications. The detailed protocols and workflows provided in this guide offer researchers and drug development professionals a practical resource for the effective utilization of **HEPES sodium** salt in their experimental designs. As research continues to uncover the nuanced interactions of buffering agents with cellular systems, a thorough understanding of these effects, such as the activation of specific signaling pathways, is crucial for the accurate interpretation of experimental results.

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